molecular formula C21H17N B012619 Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- CAS No. 105467-77-4

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

Cat. No. B012619
M. Wt: 283.4 g/mol
InChI Key: NCGUMYHLLGAGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon that has been extensively studied due to its potential as a chemotherapeutic agent. This compound is known to exhibit potent cytotoxic effects against a variety of cancer cell lines and has been shown to induce apoptosis in these cells.

Mechanism Of Action

The mechanism of action of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is important for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which is believed to be the mechanism by which dibenz(a,j)acridine, 1,2,3,4-tetrahydro- exhibits its cytotoxic effects.

Biochemical And Physiological Effects

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as well as inhibit the growth and proliferation of these cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cell death and DNA damage in cancer cells. However, one limitation of using this compound is its potential toxicity to normal cells, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on dibenz(a,j)acridine, 1,2,3,4-tetrahydro-. One area of interest is the development of more selective inhibitors of topoisomerase II, which may have fewer side effects than current chemotherapy drugs. Another area of interest is the development of combination therapies that use dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in combination with other drugs to enhance its cytotoxic effects. Finally, there is interest in studying the anti-inflammatory effects of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in more detail, as this may have potential applications for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- can be achieved through a variety of methods. One common method involves the reaction of 1,2,3,4-tetrahydroacridine with benzaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroacridine with benzoquinone in the presence of a palladium catalyst.

Scientific Research Applications

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- has been extensively studied for its potential as a chemotherapeutic agent. It has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis in these cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer cells.

properties

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGUMYHLLGAGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147146
Record name Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

CAS RN

105467-77-4
Record name Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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